molecular formula C11H16N2O3 B2853985 1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1889195-30-5

1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2853985
CAS No.: 1889195-30-5
M. Wt: 224.26
InChI Key: OTFVWVBELYQKKG-UHFFFAOYSA-N
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Description

1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound features a pyrazole ring substituted with an ethyl group and an oxan-4-yl group, along with a carboxylic acid functional group. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl hydrazine with oxan-4-one to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency.

Chemical Reactions Analysis

1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-ethyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-(oxan-4-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-13-7-9(11(14)15)10(12-13)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVWVBELYQKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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